molecular formula C14H30N4O2 B14679138 N,N'-(Ethane-1,2-diyl)bis(6-aminohexanamide) CAS No. 29292-99-7

N,N'-(Ethane-1,2-diyl)bis(6-aminohexanamide)

Katalognummer: B14679138
CAS-Nummer: 29292-99-7
Molekulargewicht: 286.41 g/mol
InChI-Schlüssel: FIKBXTDOFXQENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) is a compound that belongs to the class of bis-amides It is characterized by the presence of two amide groups connected by an ethane-1,2-diyl linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) typically involves the reaction of ethane-1,2-diamine with 6-aminohexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The reaction can be summarized as follows:

    Reactants: Ethane-1,2-diamine and 6-aminohexanoic acid.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) is unique due to its specific structure and the presence of 6-aminohexanoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

29292-99-7

Molekularformel

C14H30N4O2

Molekulargewicht

286.41 g/mol

IUPAC-Name

6-amino-N-[2-(6-aminohexanoylamino)ethyl]hexanamide

InChI

InChI=1S/C14H30N4O2/c15-9-5-1-3-7-13(19)17-11-12-18-14(20)8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20)

InChI-Schlüssel

FIKBXTDOFXQENG-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)NCCNC(=O)CCCCCN)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.